Nevskin

Description

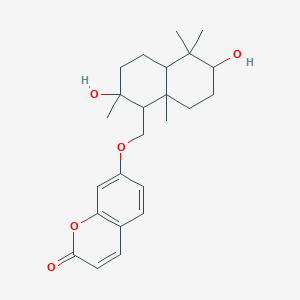

Structure

3D Structure

Properties

IUPAC Name |

7-[(2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANPKYNOALKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nevskin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61490-17-3 | |

| Record name | Nevskin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 194 °C | |

| Record name | Nevskin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Biosynthesis, and Biotransformation of Nevskin

Botanical Sources and Extraction Methodologies for Nevskin

Identification of Plant Genera and Species Rich in Nevskin

Sesquiterpene coumarins, including nevskin, are primarily found in plants belonging to the Apiaceae (Umbelliferae) and Asteraceae (Compositae) families. biorxiv.orgbiorxiv.orgcabidigitallibrary.org The genus Ferula (Apiaceae) is particularly rich in these compounds, and nevskin has been primarily derived from various Ferula species. smolecule.combiorxiv.orgbiorxiv.org Notably, Ferula assa-foetida, Ferula sinaica, and Ferula linkii have been identified as sources of nevskin. smolecule.com Ferula nevskii is also mentioned as a source of a coumarin (B35378), specifically nevskin. mdpi.com Another species, Ferula drudeana, has been found to contain nevskin and other sesquiterpene coumarins in its roots. nih.gov While less common for O-prenylated sesquiterpene coumarins, some Artemisia species (Asteraceae) also contain sesquiterpene coumarins. biorxiv.org

Here is a table summarizing some plant sources of nevskin:

| Family | Genus | Species | Part of Plant |

| Apiaceae | Ferula | assa-foetida | Primary source smolecule.com |

| Apiaceae | Ferula | sinaica | Primary source smolecule.com |

| Apiaceae | Ferula | linkii | Primary source smolecule.com |

| Apiaceae | Ferula | nevskii | Source mdpi.com |

| Apiaceae | Ferula | drudeana | Roots nih.gov |

Optimized Solvent Extraction and Primary Purification Techniques

The primary method for obtaining nevskin involves extraction from its natural plant sources. smolecule.com This process typically begins with solvent extraction. smolecule.comnih.gov For instance, dried and powdered roots of Ferula drudeana were extracted by maceration at room temperature with hexane (B92381), followed by continuous extraction with hexane in a Soxhlet extractor to isolate medium-polar compounds like sesquiterpene coumarins and phenylpropanoids. nih.gov Dichloromethane (B109758) and methanol (B129727) have also been used for sequential extraction of Ferula turcica roots. mdpi.com

Following solvent extraction, filtration and purification techniques are employed to isolate nevskin from other components in the crude extract. smolecule.com Primary purification often involves concentrating the extract under reduced pressure. nih.govmdpi.com

Advanced Chromatographic Approaches for Isolation and Enrichment

Chromatographic methods are crucial for the isolation and enrichment of nevskin from complex plant extracts. masterorganicchemistry.com Column chromatography is a common technique used. plantfungalres.azrochester.edu For example, a cytotoxic dichloromethane extract of Ferula turcica roots was fractionated on a Sephadex LH-20 column using a hexane:dichloromethane:methanol solvent system. mdpi.com Preparative HPLC with reverse-phase C18 columns has also been utilized to yield pure compounds from these fractions. mdpi.com Thin-layer chromatography (TLC) is often used for monitoring the separation process. plantfungalres.az

Elucidation of Biosynthetic Pathways Leading to Nevskin

Precursor Identification and Enzymatic Cascades in Sesquiterpene Coumarin Formation

Sesquiterpene coumarins are a family of plant secondary metabolites characterized by the inclusion of both a sesquiterpene and a coumarin moiety. biorxiv.orgbiorxiv.org The biosynthesis of O-prenylated sesquiterpene coumarins, such as nevskin, involves the farnesylation of 7-hydroxycoumarins. biorxiv.orgbiorxiv.org Common coumarin building blocks include umbelliferone (B1683723), scopoletin, and isofraxidin (B1672238). biorxiv.orgbiorxiv.orgcabidigitallibrary.orgresearchgate.net Umbelliferone is a frequent coumarin moiety in Apiaceae sesquiterpene coumarins. biorxiv.org

The biosynthesis utilizes intermediates from the phenylpropanoid pathway to form 7-hydroxycoumarins. biorxiv.org Farnesyl diphosphate (B83284) (FDP) is a key precursor, providing the C15 sesquiterpene moiety. biorxiv.orgnih.gov FDP is formed via the cytosolic mevalonate (B85504) (MVA) pathway. nih.gov

The enzymatic cascade involves several steps:

Farnesylation of 7-hydroxycoumarins by an O-farnesyltransferase (O-FT) to yield linear 7-farnesyloxycoumarins, such as umbelliprenin (B192621) (derived from umbelliferone). biorxiv.org

Epoxidation of the terminal double bond of the linear 7-farnesyloxycoumarin by a sesquiterpene coumarin epoxidase. biorxiv.orgbiorxiv.orgbiorxiv.org This yields diverse 7-(10′,11′-oxidofarnesyloxy)-coumarins. biorxiv.orgbiorxiv.orgbiorxiv.org

Conversion of linear 7-farnesyloxycoumarins to various cyclic sesquiterpene coumarins by sesquiterpene coumarin synthases (cyclases). biorxiv.orgbiorxiv.orgbiorxiv.org

While the general pathway is understood, detailed knowledge about the specific biosynthetic enzymes involved (farnesyltransferase, sesquiterpene coumarin epoxidase, and synthase) is still relatively limited. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org

Proposed Mechanisms of Farnesylation and Cyclization Reactions

The farnesylation step involves the transfer of a farnesyl group to the 7-hydroxyl group of the coumarin. This reaction is catalyzed by O-farnesyltransferase. biorxiv.org It is proposed that ionization of FDP takes place in the active site of the prenyltransferase by abstraction of the diphosphate group by Mg²⁺-ions coordinated to an aspartate-rich motif. biorxiv.org O-farnesylation of umbelliferone to yield umbelliprenin involves a negatively charged residue in the enzyme's active site extracting a proton to create a phenolate (B1203915) anion, which then directs the farnesyl cation to attack this position. researchgate.net

The cyclization of the linear 7-(10′,11′-oxidofarnesyloxy)-coumarins is initiated by the protonation of the epoxide ring by various sesquiterpene coumarin synthases. biorxiv.orgbiorxiv.orgbiorxiv.org This generates a carbocation, which triggers the cyclization of the farnesyl moiety. biorxiv.orgbiorxiv.orgbiorxiv.org This process is analogous to the carbocation cascades observed in the biosynthesis of other terpene classes. biorxiv.orgbiorxiv.orgbiorxiv.org The reaction mechanisms for cyclization typically involve Wagner-Meerwein rearrangements, including hydride, methyl, and other alkyl shifts. biorxiv.orgbiorxiv.orgbiorxiv.org More complex processes, such as Grob fragmentations, can also be involved. biorxiv.orgbiorxiv.orgbiorxiv.org The enzymatic cyclisation of umbelliprenin or the farnesyl ether of the corresponding coumarin derivative is a common precursor step for drimane-type sesquiterpene coumarins, which include nevskin. mdpi.comnih.gov

Here is a simplified representation of the key steps in the biosynthesis of O-prenylated sesquiterpene coumarins:

| Step | Reactant(s) | Enzyme(s) | Product(s) |

| Farnesylation | 7-hydroxycoumarin, Farnesyl DP | O-farnesyltransferase | Linear 7-farnesyloxycoumarin |

| Epoxidation | Linear 7-farnesyloxycoumarin | Sesquiterpene coumarin epoxidase | 7-(10′,11′-oxidofarnesyloxy)-coumarin |

| Cyclization | 7-(10′,11′-oxidofarnesyloxy)-coumarin | Sesquiterpene coumarin synthase | Cyclic sesquiterpene coumarin |

Molecular Cloning and Characterization of Putative Biosynthetic Enzymes

The biosynthesis of sesquiterpene coumarins, including Nevskin, is understood to involve the farnesylation of 7-hydroxycoumarins, such as umbelliferone, scopoletin, or isofraxidin researchgate.net. This initial step is followed by cyclization reactions catalyzed by specific enzymes known as sesquiterpene coumarin synthases (cyclases) researchgate.net.

Molecular cloning is a fundamental technique in molecular biology used to isolate and amplify specific DNA sequences, including the genes that encode biosynthetic enzymes ntu.edu.sgneb.com. This process typically involves the use of restriction enzymes to cut DNA at specific sites, followed by the ligation of the desired DNA fragment into a vector, such as a plasmid neb.compromega.caneb-online.fr. The recombinant vector is then introduced into a host organism for replication and expression neb.comneb-online.fr. Enzymes like DNA polymerases and ligases are crucial for these steps promega.caasutoshcollege.in.

Molecular cloning can be employed to identify and characterize the genes responsible for the biosynthesis of natural products, including those in complex pathways ntu.edu.sg. By cloning and expressing these genes, researchers can study the function of the enzymes involved and potentially reconstitute entire biosynthetic pathways in heterologous hosts ntu.edu.sg. While the general enzymatic steps for sesquiterpene coumarin biosynthesis are known, specific details regarding the molecular cloning and characterization of the enzymes directly responsible for Nevskin biosynthesis in Ferula samarkandica are not extensively documented in the available literature.

Biotransformation Strategies for Nevskin and its Derivatives

Biotransformation refers to the modification of chemical compounds by biological systems, such as microorganisms or enzymes mdpi.com. This approach offers advantages over traditional chemical synthesis due to its potential for high stereo- and regioselectivity and operation under mild conditions mdpi.com. Biotransformation is a valuable strategy for generating novel derivatives of natural products, which can be useful for exploring structure-activity relationships or improving properties frontiersin.orgmdpi.com.

Microbial and enzymatic transformations can catalyze a diverse range of reactions on various substrates, including natural products like sesquiterpenes and coumarins nih.govmdpi.comresearchgate.net. These transformations can involve reactions such as hydroxylation, oxidation, reduction, glycosylation, and hydrolysis, among others mdpi.comnih.gov. Whole-cell microbial cultures or isolated enzymes can be utilized for these purposes mdpi.comfrontiersin.org.

While biotransformation has been successfully applied to modify related sesquiterpene coumarins like kellerin, yielding novel derivatives researchgate.net, specific studies detailing the microbial or enzymatic transformations applied directly to Nevskin were not prominently found in the consulted literature. However, based on the known reactions catalyzed by microorganisms and enzymes on similar natural products, it is plausible that Nevskin could undergo various biotransformations.

Biocatalysis, the use of enzymes as catalysts for chemical reactions, is a powerful tool for the synthesis of novel compounds, including derivatives of natural products frontiersin.orgnumberanalytics.comnih.gov. Enzymes offer remarkable selectivity and efficiency, enabling the synthesis of complex molecules with high precision frontiersin.orgnih.gov. Lipases, for instance, are widely used biocatalysts for esterification reactions, which can be employed to create derivatives with altered properties mdpi.com.

The application of biocatalysis allows for targeted modifications of specific functional groups within a molecule, which can be challenging to achieve through conventional chemical methods, particularly in complex natural products like Nevskin with multiple chiral centers and sensitive functionalities researchgate.netfrontiersin.org. The synthesis of novel derivatives of natural products through biocatalysis can lead to compounds with potentially altered or improved biological activities frontiersin.orgmdpi.com. While the literature highlights the general utility of biocatalysis in natural product diversification and derivative synthesis frontiersin.orgmdpi.comnumberanalytics.comnih.gov, specific examples of novel Nevskin derivatives synthesized using biocatalytic methods were not detailed in the search results.

Detailed Research Findings

Nevskin has been evaluated for its biological activities. Research has shown that Nevskin exhibits inhibitory activity against certain cell lines. The half-maximal inhibitory concentration (IC50) values reported for Nevskin against MV-4-11 and mino cells are presented in the table below researchgate.netresearchgate.net:

| Cell Line | IC50 (μM) |

| MV-4-11 | 3.87 ± 0.10 |

| Mino | 1.48 ± 0.06 |

These findings indicate the potential biological relevance of Nevskin and highlight the interest in understanding its production and potential modifications.

Chemical Synthesis and Derivatization of Nevskin and Its Analogues

Total Synthesis Approaches for the Sesquiterpene Coumarin (B35378) Skeleton of Samarcandin

The total synthesis of sesquiterpene coumarins is a complex undertaking that involves the construction of a bicyclic or tricyclic sesquiterpene core and its subsequent linkage to a coumarin moiety. While a complete total synthesis of Samarcandin has not been extensively reported, the strategies for constructing similar drimane-type sesquiterpenes and their coupling with coumarins provide a blueprint for how such a synthesis could be approached.

A logical retrosynthetic analysis of the Samarcandin skeleton would disconnect the molecule at the ether linkage between the coumarin and the sesquiterpene. This leads to two key building blocks: an umbelliferone (B1683723) derivative and a functionalized drimane-type sesquiterpene.

Umbelliferone Precursor: 7-hydroxycoumarin (umbelliferone) is a readily available starting material.

Sesquiterpene Precursor: The more challenging target is the bicyclic drimane triol. A key disconnection for this intermediate would be the bond between the two fused six-membered rings, which can be formed through powerful cycloaddition reactions.

Further disconnection of the drimane core would lead to simpler, acyclic precursors that can be assembled using stereocontrolled reactions. Key intermediates in the forward synthesis would likely include functionalized decalones, which can be elaborated to introduce the necessary hydroxyl groups and the exocyclic double bond.

| Key Intermediate | Synthetic Role |

| 7-Hydroxycoumarin | Provides the coumarin portion of the final molecule. |

| Drimane-type sesquiterpene | Forms the complex polycyclic terpenoid part of the molecule. |

Achieving the correct relative and absolute stereochemistry is a critical aspect of synthesizing natural products like Samarcandin. The drimane sesquiterpene core of Samarcandin contains several stereocenters.

Stereoselective approaches often rely on substrate control, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. For instance, reductions of ketone functionalities on the decalin ring system can be influenced by the steric hindrance of existing substituents, leading to the desired stereoisomer.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several methods:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters. For sesquiterpenes, starting materials like (-)-sclareol have been used.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric epoxidations and hydrogenations are powerful tools for setting stereocenters.

The absolute stereochemistry of Samarcandin has been a subject of investigation, with initial assignments later being revised based on more detailed spectroscopic and crystallographic data. mdpi.com This highlights the importance of robust stereochemical control in any synthetic endeavor.

Semi-Synthetic Routes for Samarcandin and Related Compounds

Semi-synthesis, which starts from a readily available natural product, is often a more practical approach for obtaining quantities of complex molecules like Samarcandin for biological studies.

The most direct semi-synthetic route to Samarcandin involves the coupling of umbelliferone with a suitable drimane sesquiterpene. This typically involves an etherification reaction between the 7-hydroxyl group of umbelliferone and a reactive group on the sesquiterpene, such as a halide or a tosylate.

For instance, the ether linkage in many sesquiterpene coumarins is formed by the reaction of a 7-hydroxycoumarin with a farnesyl pyrophosphate derivative in nature. biorxiv.org In the laboratory, this can be mimicked by activating the corresponding hydroxyl group on the sesquiterpene.

Catalytic methods are crucial for achieving high efficiency and selectivity in semi-synthesis.

Palladium-catalyzed cross-coupling reactions could be employed to form the C-O bond between the coumarin and the sesquiterpene.

Acid or base catalysis can be used to promote the etherification reaction.

Enzymatic catalysis offers a highly selective method for functionalizing specific positions on the terpene skeleton, mimicking the biosynthetic pathways.

Chemical Modification Strategies for Samarcandin Derivatization

To explore the structure-activity relationships of Samarcandin, chemists synthesize a variety of derivatives by modifying the parent structure.

Common modification sites include:

The Coumarin Ring: The aromatic ring of the coumarin can be functionalized through electrophilic aromatic substitution reactions to introduce groups like halogens, nitro groups, or alkyl groups.

The Sesquiterpene Skeleton: The hydroxyl groups on the sesquiterpene moiety are prime targets for modification. They can be acylated to form esters or alkylated to form ethers. For example, the acetylation of Samarcandin has been reported as a method for structural confirmation. mdpi.com The double bond can also be subjected to reactions like hydrogenation or epoxidation.

Hydrolytic and Oxidative Transformations and their Mechanistic Implications

While specific studies on the hydrolytic and oxidative transformations of Nevskin are not extensively documented, the reactivity of its core structural motifs—the coumarin ring and the sesquiterpene skeleton—allows for predictions of its chemical behavior.

Hydrolytic Transformations: The coumarin nucleus contains a lactone (an internal cyclic ester) which is susceptible to hydrolysis under basic conditions. This reaction would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the opening of the pyrone ring to form a salt of a coumarinic acid derivative. Under acidic conditions, the reverse reaction, lactonization, can occur. The ether linkage connecting the sesquiterpene moiety to the coumarin is generally more stable but can be cleaved under harsh acidic conditions.

Oxidative Transformations: The sesquiterpene portion of Nevskin possesses secondary and tertiary alcohol functionalities, which are potential sites for oxidation. Oxidation of the secondary alcohol would yield a ketone derivative, potentially altering the compound's biological activity. For instance, the oxidation of the hydroxyl group at the C-3' position of the related compound samarcandin results in a ketone, which was found to have altered cytotoxic activity. researchgate.net The tertiary alcohol is resistant to oxidation under standard conditions. Additionally, the electron-rich aromatic ring of the coumarin moiety could be susceptible to oxidation, potentially leading to the formation of quinone-like structures under strong oxidizing conditions.

Mechanistically, these transformations are significant as they can dramatically alter the three-dimensional structure and electronic properties of the molecule. For example, the opening of the lactone ring changes the planarity of the coumarin system, which could affect its interaction with biological targets. Similarly, the oxidation of alcohol groups to ketones introduces a planar carbonyl group, which can influence hydrogen bonding and steric interactions.

| Transformation | Reagents/Conditions | Potential Product | Mechanistic Implication |

| Lactone Hydrolysis | Aqueous Base (e.g., NaOH) | Coumarinic acid salt | Ring-opening, loss of planarity |

| Ether Cleavage | Strong Acid (e.g., HBr) | Umbelliferone and sesquiterpene diol | Cleavage of the core structure |

| Secondary Alcohol Oxidation | Mild Oxidizing Agent (e.g., PCC) | Ketone derivative (Nevskone) | Change in functional group and polarity |

Esterification and Etherification for Solubility and Bioactivity Modulation

Esterification and etherification of the hydroxyl groups in Nevskin are key strategies for modifying its solubility and enhancing its biological activity. These modifications can alter the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Esterification: The secondary and tertiary alcohol groups on the sesquiterpene moiety can be readily esterified using various methods. Acetylation, for example, can be achieved by reacting Nevskin with acetic anhydride in the presence of a base like pyridine. mdpi.com This transformation introduces an acetyl group, which can increase the lipophilicity of the compound. The synthesis of various ester analogues allows for a systematic investigation of how the size and nature of the ester group influence bioactivity.

Etherification: The hydroxyl groups can also be converted into ethers. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether derivative. This modification can be used to block hydrogen bonding capabilities and to introduce different alkyl or aryl groups, thereby modulating the compound's interaction with biological targets. Sesquiterpene coumarins are naturally occurring as ethers, with the sesquiterpene moiety linked to a coumarin, often umbelliferone, via an ether bond. mdpi.com

The modulation of solubility and bioactivity through these derivatizations is a cornerstone of medicinal chemistry. By creating a library of ester and ether derivatives of Nevskin, it is possible to perform quantitative structure-activity relationship (QSAR) studies to identify the optimal substitution pattern for a desired biological effect.

| Modification | Functional Group Targeted | Common Reagents | Effect on Properties |

| Acetylation | Secondary/Tertiary Alcohols | Acetic Anhydride, Pyridine | Increased lipophilicity |

| Benzoylation | Secondary/Tertiary Alcohols | Benzoyl Chloride, Base | Increased lipophilicity, potential for π-stacking interactions |

| Methylation | Secondary/Tertiary Alcohols | Methyl Iodide, Base | Increased lipophilicity, removal of H-bond donor |

Synthesis and Characterization of Novel Nevskin Analogues and Stereoisomers

The synthesis of novel Nevskin analogues and stereoisomers is a complex challenge due to the presence of multiple stereocenters in the sesquiterpene moiety. The bicyclic system of samarcandin-type sesquiterpenoid coumarins, including Nevskin, contains five asymmetric centers, leading to the possibility of numerous diastereomers. researchgate.net

Synthesis of Analogues: The synthesis of analogues can be approached through semi-synthesis, starting from naturally isolated Nevskin, or through total synthesis. Semi-synthetic approaches involve the chemical modification of the Nevskin scaffold, as described in the previous sections. Total synthesis, while more challenging, offers greater flexibility in creating diverse analogues with modifications at various positions of the molecule. The synthesis of coumarin-based compounds often utilizes methods like the Pechmann condensation. bohrium.com For the sesquiterpene portion, strategies from terpene synthesis would be employed, followed by coupling to the coumarin moiety.

Synthesis of Stereoisomers: The controlled synthesis of specific stereoisomers of Nevskin is a significant synthetic endeavor. Modern asymmetric synthesis methodologies are required to control the configuration of each chiral center. The absolute configuration of samarcandin and several of its isomers has been determined, providing a basis for the targeted synthesis of other stereoisomers like Nevskin. researchgate.net The characterization of these stereoisomers is crucial and is typically accomplished using a combination of spectroscopic techniques, including NMR (specifically 2D NMR techniques like NOESY to determine relative stereochemistry) and X-ray crystallography for unequivocal determination of the absolute configuration. mdpi.comresearchgate.net

The biological activity of different stereoisomers can vary significantly. Therefore, the stereoselective synthesis and biological evaluation of Nevskin's stereoisomers are essential for understanding its pharmacology and for the development of potentially more potent and selective therapeutic agents.

| Compound | Method of Characterization | Key Findings |

| Feshurin | X-ray Crystallography | Determination of absolute configuration researchgate.net |

| Samarcandin | X-ray Crystallography, CD Spectroscopy | Determination of absolute configuration mdpi.comresearchgate.net |

| Nevskin | Spectroscopic analysis | Identified as a diastereomer of samarcandin researchgate.net |

Structural Elucidation and Stereochemical Characterization of Nevskin

X-ray Crystallography for Absolute Stereochemical Assignment

While spectroscopic methods can define the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive and unambiguous determination of its absolute three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, from which the exact position of every atom can be determined. amu.edu.az

Nevskin is a chiral molecule containing multiple stereocenters within its sesquiterpenoid moiety. X-ray crystal structure analysis (XSA) has been successfully applied to Nevskin to establish its absolute configuration. The analysis confirmed the specific spatial arrangement of substituents at each chiral carbon.

The absolute configurations of the key chiral centers in the bicyclic sesquiterpene portion of Nevskin have been determined as 1'R, 2'R, and 6'R. nih.gov The crystallographic data not only assigns these centers but also reveals the precise bond angles, bond lengths, and the preferred conformation of the fused ring system. This provides a complete and rigid picture of the molecule's three-dimensional architecture.

The family of samarcandin-type sesquiterpenoid coumarins, to which Nevskin belongs, includes a number of diastereomers that can be difficult to distinguish solely by NMR spectroscopy. In the past, this has led to potential misassignments of stereochemistry in the literature. nih.gov

The X-ray crystal structure of Nevskin, along with its diastereomer feshurin, has played a crucial role in clarifying and correcting the stereochemical relationships within this class of compounds. By providing an unambiguous assignment of the absolute configuration for Nevskin, the crystallographic data serves as a definitive reference point. This allows for the confident reassignment of related compounds and resolves discrepancies that may have arisen from the interpretation of spectroscopic data alone, thereby solidifying the structural understanding of this entire family of natural products.

Chiroptical Methods for Stereochemistry Elucidation

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to the spatial arrangement of atoms and are therefore invaluable for assigning the absolute configuration of complex stereoisomers.

The stereochemical assignment of sesquiterpenoid coumarins, the class of compounds to which Nevskin belongs, has been successfully achieved through the application of chiroptical techniques, particularly ECD. The general approach involves a comparison of the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for all possible diastereomers of the molecule. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

For instance, the absolute configurations of Samarcandin and several of its isomers, which are closely related to Nevskin, were determined using circular dichroism. This highlights the utility of these methods for distinguishing between the numerous possible stereoisomers in this family of natural products.

Detailed Research Findings:

While specific ECD or VCD spectra for Nevskin are not widely available in the public domain, the stereochemical elucidation of analogous sesquiterpenoid coumarins from the Ferula genus provides a clear blueprint for how such an analysis would be conducted. Studies on compounds like Kamolonol and Farnesiferon B have demonstrated the power of comparing experimental ECD spectra with those generated through Time-Dependent Density Functional Theory (TD-DFT) calculations.

In a typical study, the experimental ECD spectrum of the isolated natural product is recorded. Concurrently, computational models are used to generate the theoretical ECD spectra for each possible stereoisomer. The calculated spectrum that shows the best agreement with the experimental one is then used to assign the absolute configuration of the compound.

For example, the ECD spectrum of a related compound, 4'-hydroxy kamolonol acetate, exhibited two negative Cotton effects (CEs) at approximately 290 nm and 210 nm. This experimental finding was then compared to the calculated spectra for its possible stereoisomers to confirm its absolute configuration. Similarly, the absolute configuration of Farnesiferon B was established as 5'R by demonstrating that the mirror-image of the calculated ECD spectrum for the 5'S stereoisomer matched the experimental data.

The following tables present representative data from the chiroptical analysis of sesquiterpenoid coumarins structurally related to Nevskin, illustrating the key data points used in stereochemical assignments.

Table 1: Experimental vs. Calculated ECD Maxima for Representative Sesquiterpenoid Coumarins

| Compound | Experimental λmax (nm) (Δε) | Calculated λmax (nm) (Δε) | Assigned Stereocenter |

| Kamolonol | 323 (-), 290 (+), 235 (-), 210 (+) | (Data for specific conformers) | 4′S,5′R,6′S,8′S,9′S,10′R |

| Farnesiferon B | 325 (+), 295 (-), 210 (-) | (Mirror image of 5'S calculation) | 5'R |

Note: This table is illustrative and based on data for compounds structurally related to Nevskin. The Δε values represent the differential molar absorption of left and right circularly polarized light.

Table 2: Key Cotton Effects in the ECD Spectra of Related Sesquiterpenoid Coumarins

| Compound | Wavelength Range (nm) | Sign of Cotton Effect | Associated Electronic Transition |

| Kamolonol | ~323 | Negative | n → π |

| Kamolonol | ~290 | Positive | π → π |

| Farnesiferon B | ~325 | Positive | n → π |

| Farnesiferon B | ~295 | Negative | π → π |

Note: This table provides a generalized representation of the types of electronic transitions that give rise to the observed Cotton effects in the ECD spectra of these coumarins.

The consistency of this methodology across a range of structurally similar sesquiterpenoid coumarins underscores its reliability. Therefore, the application of ECD spectroscopy, in conjunction with computational analysis, stands as a robust method for the structural and stereochemical characterization of Nevskin.

Molecular and Cellular Mechanisms of Action of Nevskin

Anti-Cancer Mechanisms in In Vitro Cellular Models

In vitro studies have investigated the potential of Nevskin to exert anti-cancer effects through various mechanisms, including inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and modulating P-glycoprotein activity.

Investigations into the Inhibition of Cancer Cell Line Proliferation

Nevskin has demonstrated inhibitory activity against the proliferation of several cancer cell lines in vitro. Studies have shown its effect on colon cancer cell lines such as COLO205 and HCT116, as well as kidney cancer cell lines including UO31 and A498. dntb.gov.uanih.gov Additionally, Nevskin has exhibited high inhibitory activity against MV-4-11 cells and Mino cells. researchgate.net

Data on the inhibitory concentration 50 (IC50) values for Nevskin against specific cell lines are available:

| Cell Line | IC50 (µM) | Source |

| MV-4-11 | 3.94 ± 0.06 | researchgate.net |

| Mino | 1.48 ± 0.06 | researchgate.net |

These findings indicate that Nevskin can suppress the growth of various cancer cell types in a laboratory setting.

Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest in Neoplastic Cells

Mechanistic studies suggest that Nevskin's cytotoxic effects on cancer cells involve the induction of apoptosis and cell cycle arrest. Sesquiterpene coumarins, the class of compounds to which Nevskin belongs, have been shown to induce apoptosis in certain cancer cell lines. nih.gov Specifically, studies on related sesquiterpene coumarins like Sinkiangenol E have indicated the ability to arrest the cell cycle at the G0/G1 phase and affect apoptosis-related and cell cycle regulation-related protein expression, potentially through pathways like the MAPK pathway. researchgate.net While direct detailed mechanisms for Nevskin are still being elucidated, its classification and observed anti-proliferative effects align with these potential mechanisms.

Modulation of P-glycoprotein Activity and its Implications for Cellular Efflux

P-glycoprotein (P-gp) is an efflux transporter that can contribute to multidrug resistance in cancer cells. researchgate.net Some sesquiterpene coumarins have shown affinity towards the P-gp transporter, suggesting a potential role in modulating its activity. nih.gov For instance, conferone, another sesquiterpene coumarin (B35378), has demonstrated a synergistic effect on the cytotoxic activity of certain cancer drugs whose effectiveness is reduced by P-gp. nih.gov While specific studies on Nevskin's direct modulation of P-gp activity were not extensively detailed in the provided information, the activity observed with related compounds suggests this as a potential area of investigation for Nevskin's impact on cellular efflux and chemosensitivity.

Anti-Inflammatory Modulation in Preclinical Cellular and Tissue Models

Nevskin and related compounds have also been explored for their anti-inflammatory properties in preclinical models.

Analysis of Inflammatory Mediator and Cytokine Regulation

Research on sesquiterpene coumarin derivatives, such as kellerin, has shown inhibitory effects on inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in activated microglial cells. researchgate.net These findings suggest that compounds structurally related to Nevskin can modulate the production and regulation of key inflammatory molecules. While direct studies on Nevskin's impact on these specific mediators were not prominently featured, the anti-inflammatory activity observed with similar compounds points to this as a likely mechanism.

Identification of Specific Molecular Targets within Inflammatory Pathways

The molecular targets within inflammatory pathways modulated by sesquiterpene coumarins are an area of ongoing research. Studies on related compounds have indicated interactions with receptors like TNFR2 and TNFR1, which are involved in TNF signaling and neuroinflammation. researchgate.net Interrupting the interaction between RGS5 and TNFRs by small molecular compounds like feshurin and butein (B1668091) has been shown to suppress astrocytic cytokine production. researchgate.net While Nevskin's specific molecular targets within inflammatory pathways require further detailed investigation, its structural class suggests potential interactions with components of inflammatory signaling cascades, similar to those observed with other sesquiterpene coumarins.

Antioxidant Activity and Cellular Protective Mechanisms (in vitro)

Based on the conducted search, specific in vitro data detailing the antioxidant activity and cellular protective mechanisms of Nevskin was not identified in the retrieved literature. Research on other compounds highlights various in vitro methods for evaluating antioxidant potential, such as scavenging free radicals and protecting cells from oxidative stress-induced damage uni.lu. However, the application of these methods and the resulting findings specifically for Nevskin are not available in the search results.

Antimicrobial Mechanisms against Pathogenic Microorganisms (in vitro)

In vitro studies have explored the antimicrobial potential of various compounds against pathogenic microorganisms, including bacteria and fungi. Within this context, some information regarding Nevskin's activity has been noted.

Evaluation of Antifungal Properties and Biofilm Inhibition

Nevskin has demonstrated antifungal properties in in vitro evaluations. Studies have indicated that Nevskin can lead to the inhibition of biofilm formation and affect fungal viability. The mechanisms underlying these antifungal effects, such as interference with fungal growth pathways or disruption of cellular structures, warrant further detailed investigation. The inhibition of biofilm formation is a significant aspect of antifungal activity, as biofilms contribute to increased resistance in fungal infections.

Investigation of Antibacterial Effects and their Underlying Cellular Targets

Specific in vitro data regarding the antibacterial effects of Nevskin and their underlying cellular targets were not found in the search results. In vitro investigations into antibacterial mechanisms typically involve determining minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various bacterial strains and exploring interactions with cellular components such as the cell wall or membrane. Such detailed findings for Nevskin's antibacterial activity are not present in the reviewed literature.

Receptor Binding and Downstream Signal Transduction Pathway Analysis (in vitro)

Information specifically detailing the in vitro receptor binding properties and the analysis of downstream signal transduction pathways modulated by Nevskin was not identified in the conducted search. Studies on other compounds utilize various in vitro techniques, such as receptor binding assays and analysis of signaling molecules, to elucidate their cellular mechanisms of action. However, comparable research findings for Nevskin are not available in the retrieved literature.

Preclinical Investigations of Nevskin in Non Human Biological Systems

In Vitro Pharmacological Profiling Using Cell-Based Assays

Comprehensive Screening for Biological Activities Across Diverse Cell Lines

Nevskin has been the subject of comprehensive screening to determine its biological activities, with a primary focus on its cytotoxic effects against a variety of cancer cell lines. These in vitro studies have demonstrated that Nevskin exhibits significant growth inhibition and cytotoxic activity across multiple types of human carcinomas. evitachem.comnih.govnih.gov

Research has documented Nevskin's efficacy against colon cancer cell lines, including COLO205 and HCT116, as well as kidney cancer cell lines A498 and UO31. evitachem.comnih.gov Further studies have confirmed its cytotoxic properties against malignant pleural mesothelioma (MPM) and additional renal cancer cell lines (UO31). nih.govmdpi.comresearchgate.net The compound's activity extends to hematological malignancies, where it has shown high inhibitory activity against the MV-4-11 and Mino leukemia cell lines. nih.govresearchgate.net

The anticancer effects of Nevskin are attributed to its ability to induce apoptosis and inhibit key proliferative pathways within cancer cells. evitachem.com Beyond direct cytotoxicity, Nevskin has been identified as a P-glycoprotein inhibitor, a significant finding as this protein is often responsible for multidrug resistance in cancer cells. evitachem.com By suppressing P-glycoprotein, Nevskin has the potential to enhance the efficacy of other chemotherapeutic agents. evitachem.com

In addition to its anticancer properties, Nevskin has demonstrated anti-inflammatory activity. It has been shown to modulate important inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). evitachem.com

The table below summarizes the reported cytotoxic activities of Nevskin against various human cancer cell lines.

| Cell Line | Cancer Type | Observed Activity | IC50 Value (µM) |

| MV-4-11 | Leukemia | High Inhibitory Activity | 3.87 ± 0.10 |

| Mino | Leukemia | High Inhibitory Activity | 1.48 ± 0.06 |

| COLO205 | Colon Cancer | Significant Growth Inhibition | Not Specified |

| HCT116 | Colon Cancer | Significant Growth Inhibition | Not Specified |

| UO31 | Kidney Cancer | Significant Growth Inhibition | Not Specified |

| A498 | Kidney Cancer | Significant Growth Inhibition | Not Specified |

| A549 | Lung Carcinoma | Cytotoxic Activity | Not Specified |

| AGS | Gastric Adenocarcinoma | Cytotoxic Activity | Not Specified |

| A375 | Skin Melanoma | Cytotoxic Activity | Not Specified |

| MPM | Malignant Pleural Mesothelioma | Strong Cytotoxic Activity | Not Specified |

High-Throughput Screening Methodologies for Mechanistic Insights

High-throughput screening (HTS) methodologies have been fundamental in the initial pharmacological profiling of Nevskin. The evaluation of its cytotoxic effects across large panels of diverse cancer cell lines, such as the screening program developed at the National Cancer Institute, is an application of HTS principles. mdpi.com This broad-spectrum screening allows for the rapid identification of sensitive and resistant cell lines, providing initial clues about the compound's mechanism of action and potential molecular targets. evitachem.commdpi.com

These screening efforts have been crucial in identifying Nevskin's primary biological activities, namely its anticancer and anti-inflammatory effects. evitachem.com For instance, observing a consistent pattern of apoptosis induction across multiple cell lines points toward a targeted disruption of cellular survival pathways. evitachem.com Similarly, the discovery of its role as a P-glycoprotein inhibitor likely emerged from screens designed to identify compounds that could reverse multidrug resistance. evitachem.com While detailed mechanistic deconvolution often requires more focused secondary assays, HTS provides the essential starting point for generating hypotheses, such as Nevskin's potential binding to key regulators of apoptosis like the Bcl-2 family proteins. evitachem.com

In Vivo Studies in Animal Models for Mechanistic Exploration

Evaluation of Biological Activities in Murine Disease Models (e.g., cancer, inflammation)

The evaluation of Nevskin's biological activity in in vivo animal models is a significant gap in the current scientific literature. evitachem.com To date, comprehensive studies detailing the compound's efficacy in murine models of cancer or inflammation have not been published. The existing body of research is concentrated on its in vitro activities. evitachem.com

However, related research provides a potential roadmap for future in vivo studies. For example, other natural compounds have been evaluated in murine models for inflammatory conditions like psoriasis. researchgate.netresearchgate.net Specifically, an imiquimod-induced psoriasis murine model was used to demonstrate the anti-inflammatory effects of compounds that, like Nevskin, modulate inflammatory cytokines. researchgate.netresearchgate.net Such models could prove valuable for investigating the therapeutic potential of Nevskin's anti-inflammatory properties in vivo. The lack of data from in vivo tumor models remains a critical unexplored aspect of its preclinical profile. evitachem.com

Assessment of Compound Interactions in Complex Biological Systems (e.g., organ-on-a-chip)

The assessment of Nevskin using advanced, complex biological systems such as organ-on-a-chip technology has not yet been reported in scientific studies. This technology, which mimics the structure and function of human organs in a microfluidic device, offers a sophisticated platform for studying compound interactions, metabolism, and organ-specific effects. The utilization of organ-on-a-chip systems for Nevskin research represents a future opportunity to bridge the gap between simple in vitro cell culture and whole-animal in vivo studies.

Metabolic Profiling and Identification of Endogenous Metabolite Alterations in Animal Tissues

Metabolic profiling studies in animal models have identified Nevskin as an endogenous metabolite that is subject to alteration under pathological conditions. In a study utilizing a psoriasis-like mouse model induced by imiquimod, ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) was employed to analyze the metabolic changes in skin tissue. The results of this metabolomic analysis revealed that Nevskin was among the metabolites that were significantly regulated in the skin samples of the affected mice. nih.govresearchgate.net

The investigation aimed to understand the mechanisms of action of Kushenol F (KSCF), a compound being studied for its effects on psoriasis. The metabolic profiles of skin samples from a control group, a model group with induced psoriasis, and a group treated with KSCF were compared. nih.govresearchgate.net The analysis identified a total of 161 significant differential metabolites, with Nevskin's concentration being elevated in the pathological state. nih.govresearchgate.net This alteration suggests Nevskin's potential involvement in the metabolic pathways affected by this inflammatory skin condition, such as sphingolipid metabolism, linoleic acid metabolism, or steroid hormone biosynthesis, which were identified as being significantly impacted. nih.govresearchgate.net

Table 1: Observed Alteration of Nevskin in Animal Tissue

| Animal Model | Tissue | Analytical Method | Observed Change in Nevskin Level | Reference |

|---|---|---|---|---|

| Imiquimod-induced psoriasis-like mice (BALB/c) | Skin | UHPLC/MS | Upregulated | nih.govresearchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (Excluding human applications)

Preclinical modeling for Nevskin has focused primarily on its pharmacodynamic effects at a cellular level, with limited information available in public literature regarding its pharmacokinetic profile in animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies detailing the pharmacokinetic profile of Nevskin in animal models are not extensively available in the public domain. The characterization of its behavior within a biological system, including its absorption rates, tissue distribution, metabolic pathways, and routes of excretion in preclinical species, remains an area for future investigation.

Target Engagement and Biomarker Modulation in Preclinical Species

Investigations into the bioactivity of Nevskin have demonstrated its engagement with cellular targets, leading to the modulation of biomarkers related to cell viability and proliferation. In a phytochemical study, Nevskin, a sesquiterpene coumarin (B35378), exhibited significant inhibitory activity against specific human leukemia and lymphoma cell lines. researchgate.netresearchgate.net

The compound showed high inhibitory activity against the MV-4-11 (Biphenotypic B myelomonocytic leukemia) cell line with a half-maximal inhibitory concentration (IC50) value of 3.87 ± 0.10 μM. researchgate.netresearchgate.net Furthermore, Nevskin demonstrated even more potent activity against the Mino (mantle cell lymphoma) cell line, with an IC50 value of 1.48 ± 0.06 μM. researchgate.netresearchgate.net These findings indicate direct engagement with molecular targets within these cancer cells, leading to a measurable biological response (inhibition of proliferation).

It has been noted that Nevskin is an isomer of Feshurin. researchgate.net In the same study, Feshurin was identified as a small molecule compound that could interrupt the RGS5/TNFR interaction, a pathway involved in neuroinflammatory responses in animal models. researchgate.net This raises the possibility of similar or related targets for Nevskin, although direct evidence of its engagement with the RGS5/TNFR pathway has not been reported.

Table 2: In Vitro Inhibitory Activity of Nevskin

| Cell Line | Cell Type | Measured Effect | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| MV-4-11 | Biphenotypic B myelomonocytic leukemia | Inhibitory Activity | 3.87 ± 0.06 | researchgate.netresearchgate.net |

| Mino | Mantle cell lymphoma | Inhibitory Activity | 1.48 ± 0.06 | researchgate.netresearchgate.net |

Computational and Theoretical Studies on Nevskin

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, such as Nevskin, and biological targets, typically proteins. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity. MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, accounting for flexibility and environmental factors.

While molecular docking studies have been conducted on sesquiterpene compounds dntb.gov.ua, and molecular docking and MD simulations are widely applied to investigate the binding of coumarin (B35378) derivatives and other small molecules to various protein targets mdpi.comnih.govscienceopen.comnih.govmdpi.comnih.govmdpi.commdpi.com, specific published research detailing molecular docking or molecular dynamics simulations performed with Nevskin as the ligand interacting with a defined biological target was not found in the reviewed literature. Crystal structures of Nevskin have been determined mdpi.com, which could serve as a basis for such computational studies.

Quantum Chemical Calculations to Elucidate Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and reaction pathways. These calculations are fundamental to understanding a molecule's intrinsic properties and how it might behave in chemical reactions.

Quantum chemical methods are utilized to study electronic structure and reactivity in various chemical systems scienceopen.commdpi.comornl.govnorthwestern.eduwikipedia.orgscienceopen.comarxiv.orgnih.govrsc.org. They have been applied to predict reaction mechanisms and analyze electronic properties scienceopen.comscienceopen.comnih.govrsc.org. While computational studies were involved in the elucidation of the structures of sesquiterpene coumarin ethers and phenylpropanoids from Ferula drudeana, a source of related compounds mdpi.com, specific quantum chemical calculations focused on elucidating the electronic structure or predicting the reactivity of Nevskin itself were not explicitly detailed in the examined literature. The biosynthesis of sesquiterpene coumarins, including Nevskin, involves complex carbocationic reaction mechanisms, which can be studied computationally researchgate.netbiorxiv.orgnvidia.com.

Computational Approaches for Predicting Spectroscopic Signatures

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural characterization of natural products like Nevskin mdpi.comnaturalproducts.netqima-lifesciences.com. Computational methods can complement these experimental techniques by predicting spectroscopic parameters, aiding in the interpretation of experimental spectra and confirming structural assignments.

Computational approaches, including ab initio calculations and DFT, are used to predict various spectroscopic properties like IR and Raman spectra mdpi.commit.educapes.gov.br. Calculated Electronic Circular Dichroism (ECD) spectra, for instance, can be used to determine the absolute configurations of chiral molecules mdpi.com. Although experimental spectroscopic analysis has been performed on Nevskin mdpi.comnaturalproducts.netqima-lifesciences.com, specific studies focusing on the computational prediction of Nevskin's spectroscopic signatures were not found in the provided information.

Cheminformatics and Machine Learning Methodologies for Structure-Activity Prediction

Cheminformatics utilizes computational and informational techniques to analyze chemical data, manage chemical information, and build predictive models nih.govneovarsity.orgistanbul.edu.trmdpi.cominchi-trust.org. Machine learning methodologies, including deep learning, are increasingly integrated with cheminformatics to develop Quantitative Structure-Activity Relationship (QSAR) models nih.govresearchgate.netmit.eduresearchgate.netmdpi.comyoutube.commdpi.comresearchgate.netnih.gov. QSAR models aim to establish a correlation between a compound's structural features and its biological activity, enabling the prediction of activity for new or untested compounds.

Cheminformatics and machine learning are widely applied in the pharmaceutical industry for tasks such as lead identification, property prediction, and understanding structure-activity relationships nih.govnih.govresearchgate.netmit.eduneovarsity.orgistanbul.edu.trmdpi.comresearchgate.netmdpi.comyoutube.commdpi.comresearchgate.netnih.gov. While Nevskin has demonstrated biological activity dntb.gov.ua, specific studies employing cheminformatics or machine learning methodologies to develop SAR models specifically for Nevskin or a series of Nevskin derivatives were not detailed in the consulted sources. These methods could potentially be applied to Nevskin and its analogs to predict and optimize their biological activities.

Structure Activity Relationship Sar Studies of Nevskin and Its Analogues

Identification of Essential Pharmacophores and Structural Motifs for Biological Activities

Nevskin belongs to the class of sesquiterpene coumarins, natural products characterized by a coumarin (B35378) core linked to a sesquiterpene moiety. Studies on sesquiterpene coumarins, including Nevskin, have aimed to identify the structural elements crucial for their biological activities, particularly cytotoxicity against various cancer cell lines. The coumarin scaffold itself is a key motif present in these compounds.

Research into related sesquiterpene coumarins has highlighted the importance of specific functional groups and their positions on the molecule. For instance, studies on Ferula drudeana compounds, which include sesquiterpene coumarin ethers, suggested that a hydroxyl group at the C-7′ position played a crucial role in enhancing cytotoxic activity. uni.lu While direct, detailed pharmacophore models for Nevskin are mentioned as being explored in databases sci-hub.se, specific features are often discussed in the context of the broader class. The topological pharmacophore patterns shared between natural products like Nevskin and commercial drugs are being investigated to contribute to drug discovery efforts. sci-hub.sehmdb.ca

Correlating Chemical Modifications with Changes in Molecular and Cellular Effects

Chemical modifications to the core structure of Nevskin and its analogues can lead to significant changes in their molecular interactions and cellular effects. SAR studies in this area involve synthesizing derivatives with specific alterations and assessing their impact on biological activity.

For sesquiterpene coumarins, including those found in Ferula species alongside Nevskin, SAR studies have explored the effects of various modifications such as substitution patterns, oxidation states, acetylation, and the position of double bonds on cytotoxic activities. ctdbase.org These studies help to illuminate how subtle structural changes can influence the potency and selectivity of the compounds.

While detailed data tables specifically for Nevskin modifications and their effects were not extensively available in the search results, the principles observed in the SAR of related sesquiterpene coumarins provide a framework for understanding how modifications in Nevskin's structure would likely influence its biological activities.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like Nevskin. The specific spatial orientation of functional groups can dictate how a molecule interacts with its biological targets, such as enzymes or receptors, thereby influencing its potency and selectivity. nih.govnih.govthegoodscentscompany.comfishersci.fi

Studies on sesquiterpene coumarins have shown that the stereochemistry of chiral atoms can significantly impact their biological properties. researchgate.net For instance, the stereochemistry at C1c, C2c, and C6c in bicyclic coumarins can adopt different configurations, leading to the formation of various diastereomers with potentially different activities. researchgate.net The absolute configuration of related sesquiterpene coumarins has been established using techniques like X-ray crystal structure analysis and ECD data, which is vital for understanding their stereochemical influence on activity. uni.luwikipedia.org

The importance of stereochemistry is a general principle in medicinal chemistry, where different enantiomers of a chiral drug can exhibit markedly different therapeutic effects and side effect profiles. nih.govnih.govfishersci.fi While specific comparative data on the biological activities of different stereoisomers of Nevskin were not detailed in the provided snippets, the established significance of stereochemistry in the broader class of chiral natural products, including sesquiterpene coumarins, strongly indicates that the stereochemical configuration of Nevskin is a critical determinant of its biological potency and selectivity.

Potential Research Applications of Nevskin Non Therapeutic Human Applications

Nevskin as a Chemical Biology Probe for Cellular Pathway Investigations

Chemical biology probes are small molecules utilized to investigate and manipulate biological systems, such as cells, by interacting with specific biological targets, commonly proteins, to alter their function. wikipedia.orgmdpi.com These probes are valuable tools for understanding protein function and illuminating biological pathways. wikipedia.orgnih.gov Ideally, chemical probes exhibit high affinity and selectivity for their intended target. wikipedia.org

Given that Nevskin is a sesquiterpenoid coumarin (B35378), a class of natural products known for diverse biological activities, it could potentially be explored as a chemical biology probe. Its structure might allow it to interact with specific proteins or enzymes within cellular pathways. Research in this area would involve synthesizing Nevskin or its derivatives and evaluating their ability to selectively bind to or modulate the activity of particular cellular targets. Such studies could help elucidate the roles of these targets in various cellular processes. However, specific published research detailing the use of Nevskin as a chemical biology probe for cellular pathway investigations was not found in the provided search results.

Exploration of Nevskin as a Bioactive Agent in Agricultural Science (e.g., natural pesticide, herbicide)

Agricultural science research explores various compounds for their potential as pesticides, herbicides, or other agents to protect crops and enhance yields. nih.govusda.govfao.org The application of chemical agents in agriculture is a widespread practice, with different compounds targeting weeds (herbicides), insects (insecticides), or fungal diseases (fungicides). usda.govosu.edu Natural products are often investigated as potential sources for new agrochemicals.

As a sesquiterpenoid coumarin, Nevskin belongs to a class of compounds that can exhibit bioactivity. This structural characteristic suggests a hypothetical potential for Nevskin to act as a natural pesticide or herbicide by interfering with biological processes in pests or unwanted plants. Research in this area could involve testing Nevskin's effects on various agricultural pests or weeds in controlled laboratory or greenhouse settings to determine if it possesses pesticidal or herbicidal properties. Despite the general interest in natural products for agricultural applications, specific published research exploring Nevskin's use as a bioactive agent in agricultural science was not identified in the provided search results.

Development of Nevskin as a Biochemical Reagent or Tool Compound for in vitro Studies

Biochemical reagents and tool compounds are chemical substances used in laboratory settings for in vitro experiments to study biological molecules, reactions, and pathways. These compounds are essential for isolating, identifying, and characterizing biological components and processes. The development of new biochemical tools is crucial for advancing research in molecular biology, biochemistry, and related fields.

Nevskin, with its defined chemical structure and properties, including a melting point of 185°C, could potentially be developed as a biochemical reagent or tool compound. researchgate.net Its specific interactions with biological molecules, if any, could be leveraged for particular in vitro applications. For example, if Nevskin is found to bind specifically to a certain enzyme or protein, it could be used as an inhibitor, activator, or a ligand for affinity purification or detection in biochemical assays. Research would focus on characterizing Nevskin's interactions with biological targets and developing protocols for its use as a reliable tool in in vitro studies. However, no specific published research on the development or use of Nevskin as a biochemical reagent or tool compound was found in the provided search results.

Environmental Research on Nevskin's Interactions and Fate (e.g., adsorption on microplastic surfaces)

Environmental research investigates the behavior and fate of chemical compounds in various environmental compartments, including their interactions with pollutants such as microplastics. Microplastics are known to adsorb various organic contaminants from the environment, and this adsorption can influence their environmental transport, bioavailability, and potential toxicity. nih.govmdpi.comfrontiersin.orgnsf.gov The formation of an eco-corona, a layer of biomolecular compounds adsorbed onto microplastic surfaces, can significantly affect subsequent adsorption processes. nih.gov

Given Nevskin's chemical structure and predicted lipophilicity (XlogP of 4.2), it is plausible that it could interact with and adsorb onto microplastic surfaces in the environment. Research in this area would involve studying the adsorption and desorption kinetics of Nevskin on different types of microplastics under varying environmental conditions (e.g., water chemistry, presence of organic matter). Such studies would help understand Nevskin's environmental fate, its potential to be transported by microplastics, and its persistence in different environmental matrices. While the general phenomenon of organic contaminant adsorption on microplastics is a subject of research, specific published studies investigating Nevskin's interactions and fate, including its adsorption on microplastic surfaces, were not identified in the provided search results.

Role as a Biomarker in Food Science and Dietary Research

Biomarkers in food science and dietary research are objective indicators that can be measured in biological samples (e.g., blood, urine) to assess food intake, nutritional status, or exposure to dietary components. ku.dknih.govresearchgate.net Accurate assessment of dietary intake is challenging, and biomarkers offer a valuable complementary approach. ku.dk Research in this field involves identifying and validating compounds that can reliably reflect the consumption of specific foods or dietary patterns. nih.govharvard.eduusda.gov

Challenges and Future Directions in Nevskin Research

Addressing Synthetic Complexity and Scalability for Research Material Production

The availability of sufficient quantities of high-purity Nevskin is a critical factor for conducting comprehensive research. Currently, Nevskin can be obtained through extraction from natural sources, such as Ferula plants, or through laboratory synthesis. smolecule.com Extraction from natural sources, while providing the naturally occurring compound, can be limited by factors such as plant availability, geographical location, seasonal variations, and the efficiency of extraction and purification processes. The complex structure of Nevskin, characteristic of sesquiterpene coumarins, presents challenges for laboratory synthesis. smolecule.comresearchgate.net Synthetic approaches may involve complex rearrangement reactions of simpler coumarins or terpenes to construct the unique bicyclic system and other features of Nevskin. smolecule.com Controlling the stereochemistry at the multiple chiral centers (e.g., C1c, C2c, and C6c) adds another layer of complexity to the synthesis. researchgate.net

Addressing the synthetic complexity and improving scalability are crucial future directions. Research is needed to develop more efficient, cost-effective, and stereoselective synthetic routes that can yield larger quantities of Nevskin for extensive preclinical studies. smolecule.com Furthermore, optimizing extraction methods from natural sources could also contribute to increasing the supply of research material. The challenges associated with scattered or restricted natural product data can also impede both extraction and synthesis efforts, highlighting the need for better data sharing and accessibility in natural product research. naturalproducts.netnaturalproducts.net

Deeper Elucidation of Complex Molecular and Cellular Mechanisms of Action

While Nevskin has demonstrated biological activities such as anticancer, anti-inflammatory, and P-glycoprotein inhibition effects, the precise molecular and cellular mechanisms underlying these activities are not yet fully understood. smolecule.com The ability of Nevskin to inhibit P-glycoprotein, for instance, suggests potentially unique mechanisms compared to other compounds. smolecule.com Future research needs to focus on a deeper elucidation of how Nevskin interacts with specific molecular targets within cells and tissues. This involves identifying the proteins, enzymes, and signaling pathways that are modulated by Nevskin.

Techniques such as in vitro assays, cell-based studies, and potentially in vivo models are essential for dissecting these complex mechanisms. Understanding the detailed molecular interactions, including binding affinities and downstream effects, is crucial for evaluating Nevskin's therapeutic potential and identifying potential off-target effects. Methodologies like KEGG signaling pathway analysis and molecular docking, as applied in studies of other Ferula compounds, represent relevant approaches for predicting and verifying the interactions of Nevskin with core target genes and pathways. researchgate.net A thorough understanding of the mechanisms will also aid in the rational design of Nevskin derivatives with potentially enhanced activity or specificity.

Development of Advanced Analytical Methodologies for Complex Matrices

Nevskin is found in complex biological and environmental matrices, including plant extracts, green vegetables, herbs, and spices. smolecule.comfoodb.cahmdb.ca Analyzing Nevskin accurately and reliably in these diverse samples presents analytical challenges. While standard analytical techniques such as LC-MS, UV-Vis, IR, and NMR have been employed in the characterization of Nevskin and related compounds, the complexity of the matrices can interfere with detection and quantification. mdpi.com

Future efforts should focus on developing advanced analytical methodologies specifically tailored for the sensitive and selective determination of Nevskin in complex samples. This includes optimizing sample preparation techniques to efficiently extract and purify Nevskin from interfering substances. Advanced chromatographic techniques coupled with high-resolution mass spectrometry (e.g., LC-MS/MS, LC-HRMS) can provide improved sensitivity and specificity for identifying and quantifying Nevskin even at low concentrations in complex backgrounds. helsinki.fi The application of these methods is crucial for pharmacokinetic studies, investigating Nevskin's presence in biological fluids and tissues, and for quality control of Nevskin derived from natural sources or synthesis. The observation that Nevskin has been detected but not quantified in certain food matrices highlights the ongoing need for more robust quantitative analytical methods. foodb.cahmdb.ca Furthermore, analytical methods are needed to study Nevskin's behavior and interactions in environmental matrices, such as its decrease in concentration observed in studies involving soil extractable organic matter and microplastics. acs.org

Integration of Multi-Omics Technologies (e.g., metabolomics, transcriptomics) in Preclinical Studies

To gain a holistic understanding of Nevskin's biological effects, integrating multi-omics technologies into preclinical studies is a critical future direction. Approaches such as metabolomics, transcriptomics, and proteomics can provide comprehensive data on the changes occurring within a biological system in response to Nevskin exposure. substack.commit.edu

Metabolomics can reveal alterations in endogenous metabolites, providing insights into metabolic pathways affected by Nevskin. Transcriptomics can profile gene expression changes, indicating which genes are upregulated or downregulated. Proteomics can identify changes in protein levels and modifications, reflecting the functional state of the cells. Integrating these different layers of omics data can help to build a more complete picture of Nevskin's impact at the molecular level and to elucidate its complex mechanisms of action. mit.edu Challenges lie in the effective integration and interpretation of large, complex multi-omics datasets. Advanced bioinformatics tools and computational approaches are necessary to identify meaningful correlations and patterns across different omics layers. The application of metabolomics in studies of natural product extracts with anticancer activity, similar to Nevskin's reported property, demonstrates the relevance of this approach. nih.gov

Advanced Computational Modeling for Predictive Research and Data Integration

Computational modeling plays an increasingly important role in modern drug discovery and research. For Nevskin, advanced computational modeling techniques can be valuable tools for predictive research and for integrating the diverse data generated from experimental studies. nih.govnasa.govusc.edu

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing and characterizing Nevskin?

- Methodological Answer : Follow detailed protocols for synthesis, including reagent sources, reaction conditions, and purification steps. For characterization, use standardized techniques (e.g., NMR, HPLC, mass spectrometry) and cross-validate results with elemental analysis or X-ray crystallography. Document all procedures rigorously, including deviations from established methods, and provide raw data in supplementary materials to enable replication .

- Key Requirements :

- For new compounds: Provide full spectral data, purity assessments, and crystallographic details (if applicable).

- For known compounds: Cite prior literature and report deviations in physical properties (e.g., melting points) .

Q. What experimental design principles are critical for initial pharmacological studies of Nevskin?

- Methodological Answer : Begin with in vitro assays to assess bioactivity (e.g., enzyme inhibition, cell viability) under controlled conditions. Include positive and negative controls, dose-response curves, and statistical validation (e.g., triplicate trials with p-values). Address solvent compatibility and compound stability in assay buffers. Reference established guidelines for reporting biological data (e.g., MIAME for genomics) .

- Data Quality Check : Use blinded analysis to minimize bias and validate results through orthogonal assays (e.g., fluorescence and calorimetry for binding studies) .

Advanced Research Questions

Q. How should researchers resolve contradictions in Nevskin’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic review of experimental variables (e.g., cell lines, assay conditions, Nevskin concentrations). Perform meta-analyses to identify trends or outliers. Use computational modeling (e.g., molecular docking) to test competing hypotheses. Involve independent labs for replication and cross-disciplinary teams to interpret biochemical vs. physiological effects .